![molecular formula C13H26NO5+ B15051039 [(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium is a compound that belongs to the class of organic compounds known as carnitines. These compounds are characterized by the presence of a quaternary ammonium group and are involved in various metabolic processes in the body. This particular compound is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium typically involves the esterification of L-carnitine with 3-hydroxyhexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketohexanoic acid or 3-carboxyhexanoic acid.
Reduction: Formation of 3-hydroxyhexanol.
Substitution: Formation of various amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of carnitine derivatives.
Biology: Studied for its role in fatty acid metabolism and energy production in cells.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Mecanismo De Acción
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is mediated by the enzyme carnitine palmitoyltransferase, which catalyzes the transfer of fatty acids from coenzyme A to carnitine, forming acyl-carnitine intermediates. These intermediates are then transported across the mitochondrial membrane and converted back to acyl-CoA for subsequent oxidation .
Comparación Con Compuestos Similares
Similar Compounds
L-carnitine: The parent compound, primarily involved in fatty acid transport.
Acetyl-L-carnitine: An acetylated form of L-carnitine with additional roles in acetyl group transport.
Propionyl-L-carnitine: A propionylated form with potential benefits in cardiovascular health.
Uniqueness
[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium is unique due to its specific esterification with 3-hydroxyhexanoic acid, which may confer distinct metabolic and therapeutic properties compared to other carnitine derivatives. Its specific role in enhancing fatty acid metabolism and energy production makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H26NO5+ |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(3-hydroxyhexanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/p+1/t10?,11-/m1/s1 |
Clave InChI |
VYEONLJQPYRKAN-RRKGBCIJSA-O |
SMILES isomérico |
CCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
SMILES canónico |
CCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


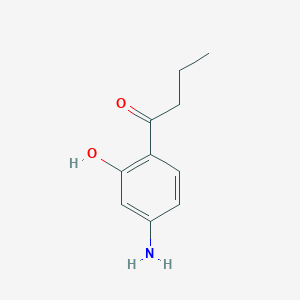
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B15050968.png)
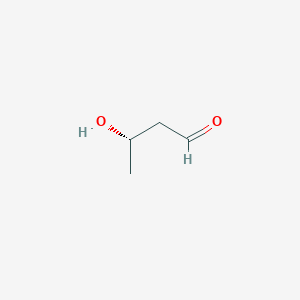
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B15050992.png)
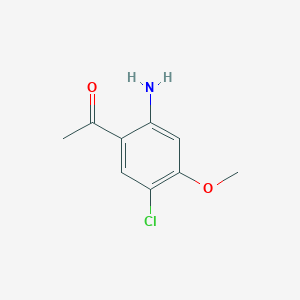
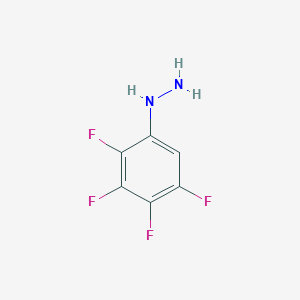
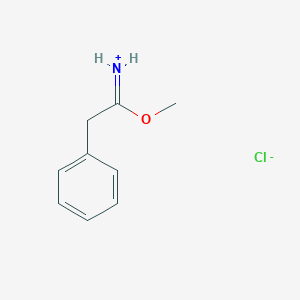
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)
![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)
